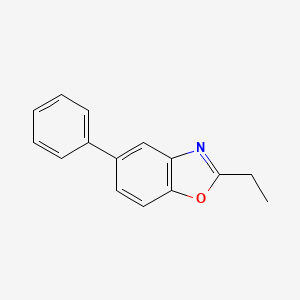
2-Ethyl-5-phenyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-phenylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of 2-Ethyl-5-phenylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring, with an ethyl group at the second position and a phenyl group at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenylbenzo[d]oxazole can be achieved through various methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. For instance, the reaction of 2-aminophenol with 2-ethylbenzaldehyde under acidic conditions can yield 2-Ethyl-5-phenylbenzo[d]oxazole .
Another method involves the oxidative cyclization of 2-aminophenols with alcohols using iron-organic framework catalysts. This one-pot reaction can be carried out under heterogeneous catalysis conditions, providing a high yield of the desired product .
Industrial Production Methods
Industrial production of 2-Ethyl-5-phenylbenzo[d]oxazole typically involves large-scale synthesis using optimized reaction conditions. The use of efficient catalysts and controlled reaction environments ensures high yield and purity of the compound. The scalability of the synthetic routes mentioned above makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-phenylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-phenylbenzo[d]oxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar in structure but lacks the ethyl group at the second position.
2-Methylbenzo[d]oxazole: Similar but has a methyl group instead of an ethyl group.
2-Ethylbenzo[d]thiazole: Similar but contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-Ethyl-5-phenylbenzo[d]oxazole is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a scaffold for drug design and its effectiveness in various applications .
Eigenschaften
CAS-Nummer |
402745-81-7 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-ethyl-5-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-2-15-16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
AEADBBUECVLTRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



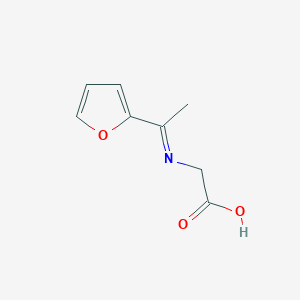
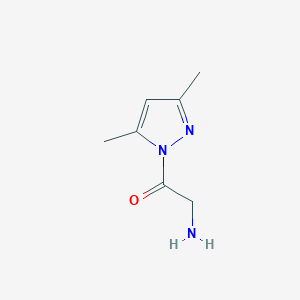

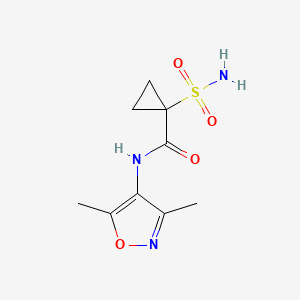
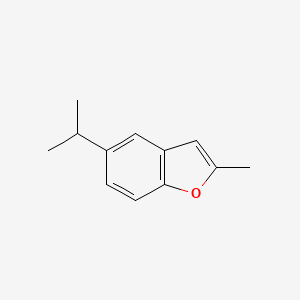


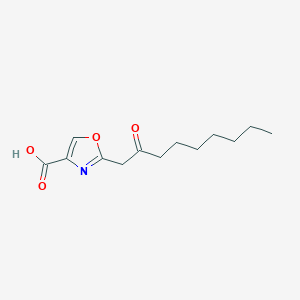

![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

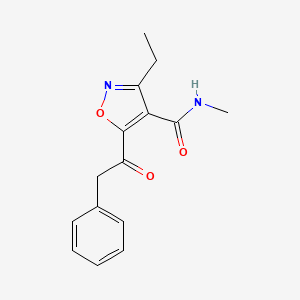
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
